Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1203682-73-8
VCID: VC0178335
InChI: InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3/h4-6,14H,7-8H2,1-3H3
SMILES: CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C
Molecular Formula: C13H17NO2
Molecular Weight: 219.284

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

CAS No.: 1203682-73-8

Cat. No.: VC0178335

Molecular Formula: C13H17NO2

Molecular Weight: 219.284

* For research use only. Not for human or veterinary use.

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate - 1203682-73-8

Specification

CAS No. 1203682-73-8
Molecular Formula C13H17NO2
Molecular Weight 219.284
IUPAC Name methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate
Standard InChI InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3/h4-6,14H,7-8H2,1-3H3
Standard InChI Key ULHZBWVANZNSPH-UHFFFAOYSA-N
SMILES CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C

Introduction

Structural Characteristics

The compound's structure is based on the tetrahydroisoquinoline backbone, which is a common scaffold in medicinal chemistry. The presence of a methyl ester group at the 6-position and two methyl groups at the 4-position suggests potential modifications for biological activity optimization.

PropertyDescription
Molecular FormulaNot explicitly listed for this specific compound, but similar compounds have formulas like C13H18ClNO for hydrochloride forms .
Molecular WeightExpected to be around 250 g/mol, depending on the exact molecular formula.
SynonymsNone specifically listed for this compound.

Synthesis Methods

While specific synthesis details for Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate are not available, tetrahydroisoquinolines are generally synthesized through methods like the Pictet-Spengler reaction or the Bischler-Napieralski reaction. These methods involve the condensation of appropriate precursors under specific conditions to form the isoquinoline ring.

Biological Activity

Compound TypeBiological ActivityReference
Isoquinoline DerivativesAnticancer, Antiviral, NeuroprotectiveGeneral literature
Quinoline DerivativesAnticancer, Antimalarial

Research Findings

Given the scarcity of direct information on Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate, research findings from similar compounds suggest that modifications to the isoquinoline backbone can significantly impact biological activity. For instance, substituents at different positions can enhance or diminish activity depending on the target.

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